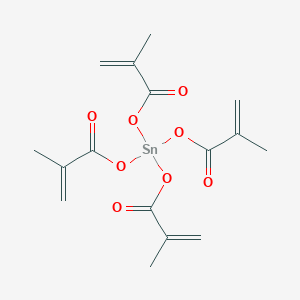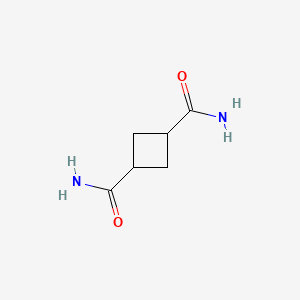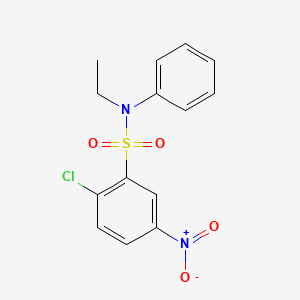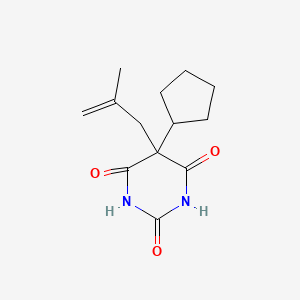
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones. This compound is characterized by its unique structure, which includes a cyclopentyl group and a 2-methylprop-2-enyl group attached to a diazinane ring. The compound’s molecular formula is C12H18N2O3, and it has a molecular weight of 238.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclopentanone with urea and an appropriate alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to a specific temperature to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the diazinane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various alkylating or acylating agents; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group.
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-tetraone: Contains an additional oxygen atom in the ring.
Uniqueness
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
66940-73-6 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)7-13(9-5-3-4-6-9)10(16)14-12(18)15-11(13)17/h9H,1,3-7H2,2H3,(H2,14,15,16,17,18) |
InChI Key |
WROTVYWUIATKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(C(=O)NC(=O)NC1=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


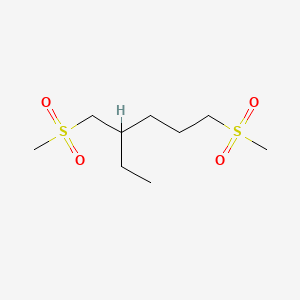
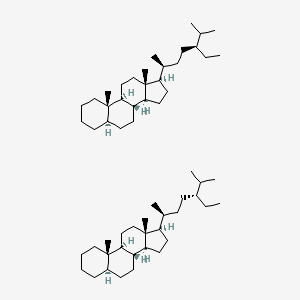
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
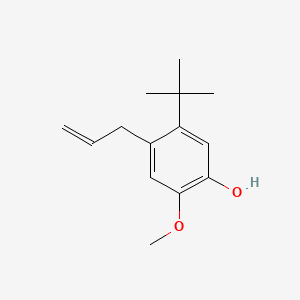
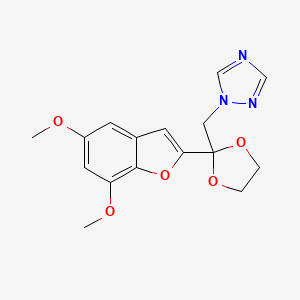
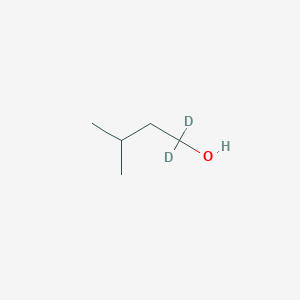
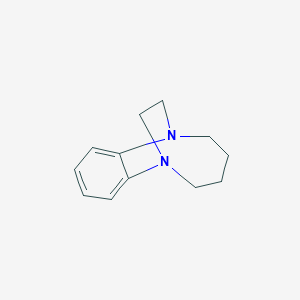

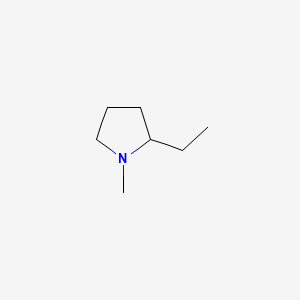
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
